EGMS plays a role in the development of novel drug delivery systems. Its ability to act as an emulsifier allows it to stabilize oil-in-water or water-in-oil emulsions, which are crucial components in various drug delivery methods. These emulsions can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability [1]. Additionally, EGMS can act as a thickener in gels and creams, enhancing the controlled release of drugs [2].
[1] "Development and Evaluation of Self-Nanoemulsifying Drug Delivery System of Olmesartan Medoxomil" by A. Kumar et al. [2] "Sustained release of ketoprofen from topical gels containing Carbopol 934P and various emulsifiers" by E.M. El-Gibaly et al.
EGMS finds application in the synthesis and characterization of nanomaterials. Its ability to act as a surfactant helps stabilize nanoparticles in suspension, preventing them from aggregating [3]. This is crucial for studying their properties and potential applications in various fields, such as drug delivery, electronics, and catalysis [4].
[3] "Synthesis and characterization of silver nanoparticles using ethylene glycol monostearate (EGMS) as a stabilizer" by M.A. Dar et al. [4] "Ethylene glycol-based nanomaterials for biomedical applications" by M.A. Kosaraju et al.
EGMS can be used in certain types of environmental research, particularly in studies related to soil remediation. Its ability to enhance the solubility of hydrophobic contaminants in soil can facilitate their removal through various remediation techniques [5]. However, it's important to note that EGMS itself may not be readily biodegradable and its environmental impact needs further evaluation [6].
[5] "Application of nonionic surfactants for the removal of hydrophobic organic contaminants from soil" by M.A. Schlautman and J.M. Jr. Line [6] "Biodegradation kinetics of ethylene glycol monostearate (EGMS) in activated sludge" by S.M. Yoon et al.
Ethylene glycol monostearate is an organic compound with the molecular formula and a molecular weight of 328.53 g/mol. It is the ester formed from stearic acid and ethylene glycol, primarily recognized for its role as an emulsifier and surfactant in various cosmetic and personal care products, such as shampoos, conditioners, and lotions . Ethylene glycol monostearate appears as white to pale yellow flakes and has a melting point ranging from 55 to 60 °C .
EGMS acts as a surfactant due to its amphiphilic nature. The long hydrocarbon chain interacts with oils and lipids, while the hydroxyl group interacts with water. This allows EGMS to emulsify (suspend) oils and water together, creating stable and smooth formulations in cosmetic products []. Additionally, EGMS can function as a thickener, stabilizer, and pearlescing agent, influencing the texture and appearance of various cosmetics [].
Ethylene glycol monostearate can be synthesized through the esterification of stearic acid with ethylene glycol. The general reaction can be summarized as follows:
The reaction can be represented as:
Ethylene glycol monostearate serves multiple functions in various industries:
Several compounds share structural similarities or functional roles with ethylene glycol monostearate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Glyceryl Stearate | Commonly used emulsifier; derived from glycerin. | |
| Polysorbate 60 | Nonionic surfactant; used for stabilizing emulsions. | |
| Sorbitan Monostearate | Used as an emulsifier; derived from sorbitol. | |
| Polyethylene Glycol Monostearate | Similar uses but with variations in hydrophilicity. |
Ethylene glycol monostearate is unique due to its specific balance of hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, making it particularly effective as a pearlescing agent in cosmetic formulations. Unlike some similar compounds, it provides a distinctive pearly appearance while maintaining stability in various formulations . This characteristic sets it apart from other surfactants that may not offer the same aesthetic benefits or compatibility with diverse ingredients.
Sustainable production methodologies for ethylene glycol monostearate synthesis emphasize environmental responsibility while maintaining economic viability and product quality [1] [22]. Enzymatic catalysis represents the cornerstone of sustainable approaches, offering biodegradable catalysts, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods [1] [35].
Solvent-free production systems eliminate the environmental burden associated with organic solvent use, recovery, and disposal [1] [22]. These systems reduce waste generation by approximately 60% compared to solvent-based processes while maintaining comparable or superior conversion efficiencies [1] [35]. The elimination of solvents also simplifies product purification and reduces energy requirements for solvent recovery [22].
Renewable feedstock utilization represents another key aspect of sustainable methodology [35]. The use of bio-based stearic acid derived from plant oils rather than petroleum-based sources reduces the carbon footprint of ethylene glycol monostearate production [35]. This approach aligns with circular economy principles and supports reduced dependence on fossil fuel resources [35].
Green catalyst systems, including immobilized enzymes and reusable solid catalysts, minimize catalyst waste and environmental impact [22] [37]. These systems offer multiple reuse cycles, reducing the per-unit catalyst consumption and associated waste generation [37]. The biodegradable nature of enzyme catalysts eliminates concerns about catalyst disposal and environmental persistence [35].
Process intensification techniques contribute to sustainability by reducing reactor volumes, energy consumption, and processing time [35]. Continuous flow systems and microreactor technologies enable more efficient utilization of raw materials and energy while reducing waste generation [22]. These approaches support the green chemistry principle of atom economy by maximizing the incorporation of reactants into the final product [40].
Energy efficiency optimization in ethylene glycol monostearate production focuses on reducing energy consumption while maintaining product quality and conversion efficiency [35] [38]. Enzymatic processes offer inherent energy advantages by operating at lower temperatures (50-60°C) compared to traditional chemical methods (120-210°C) [1] [35].
Temperature reduction strategies represent the most significant opportunity for energy savings [35] [43]. Enzymatic systems operating at 60°C require approximately 40-50% less heating energy compared to chemical processes operating at 150-200°C [35]. The lower operating temperatures also reduce cooling requirements and thermal stress on equipment [35].
Heat integration and recovery systems enable further energy efficiency improvements [20]. Waste heat utilization from concurrent processes can provide heating requirements for esterification reactions [20]. Heat exchanger networks can recover thermal energy from product cooling and reaction heat generation [20].
Electrothermal heating systems offer precise temperature control with improved energy efficiency compared to conventional heating methods [38] [39]. Joule heating interface catalytic systems demonstrate up to 30% energy savings while achieving superior conversion rates [38]. These systems provide rapid heating response and eliminate heat transfer limitations associated with external heating [39].
Process optimization studies indicate that energy consumption can be reduced by 60% through implementation of enzymatic processes compared to traditional chemical routes [35]. The combination of lower operating temperatures, eliminated solvent recovery requirements, and reduced heating needs contributes to this energy efficiency improvement [35].
The following table summarizes energy efficiency improvements achieved through green chemistry approaches:
| Parameter | Traditional Process | Green Chemistry Approach | Energy Savings |
|---|---|---|---|
| Operating Temperature | 150-200°C [10] | 50-60°C [1] | 40-50% [35] |
| Heating Requirements | High thermal input [10] | Minimal heating [1] | 60% reduction [35] |
| Solvent Recovery | Significant energy use [10] | Eliminated [1] | 100% savings [35] |
| Overall Energy Consumption | Baseline [10] | Optimized process [35] | 60% reduction [35] |
Waste reduction strategies in ethylene glycol monostearate production target multiple waste streams including unreacted starting materials, by-products, catalyst waste, and solvent waste [1] [40]. The implementation of comprehensive waste minimization approaches aligns with green chemistry principles and supports environmental sustainability objectives [40] [44].
Source reduction represents the primary waste minimization strategy, focusing on preventing waste generation rather than treating waste after formation [40] [44]. Enzymatic catalysis inherently supports source reduction by achieving higher selectivity and reduced side product formation compared to chemical catalysis [1]. The elimination of solvents in enzymatic processes removes a major waste stream while simplifying downstream processing [1] [22].
Catalyst recovery and reuse strategies significantly reduce catalyst waste generation [37]. Immobilized enzyme systems enable easy catalyst separation and multiple reuse cycles, reducing per-unit catalyst consumption by 75-80% [1] [33]. Solid acid catalysts demonstrate similar reusability characteristics with minimal performance degradation over multiple cycles [37].
By-product minimization involves optimizing reaction conditions to maximize selectivity toward the desired ester product [1] [35]. Enzymatic systems typically achieve higher selectivity compared to chemical processes, reducing formation of diester and other side products [1]. The proprietary reactor designs in enzymatic esterification processes minimize side reactions and reduce waste by up to 60% [35].
Water management strategies address the water produced during esterification reactions [1] [35]. Enzymatic processes generate water as the only significant by-product, which can be easily separated and recycled [1]. Advanced process designs incorporate water removal systems that enable water reuse within the production facility [35].
Packaging and distribution waste reduction involves optimizing product concentration and packaging materials [44]. Higher concentration products reduce transportation requirements and packaging waste [44]. Biodegradable packaging materials support overall sustainability objectives while maintaining product protection [44].
Ethylene glycol monostearate functions as a highly effective pearling agent through a sophisticated crystalline structure formation mechanism. When incorporated into surfactant systems, the compound undergoes temperature-dependent phase transitions that create the characteristic pearlescent appearance [1] [2]. The mechanism involves dissolution or emulsification of ethylene glycol monostearate in heated surfactant combinations, followed by crystallization into glass-like structures during cooling phases [2].
The pearling effect is generated through light-scattering properties of the crystalline platelets formed during the cooling process [3]. Research indicates that ethylene glycol monostearate creates delicate pearlescent effects when used at concentrations between 2-4% in aqueous products such as shampoos, shower gels, and cleansing formulations [1] [2]. The compound exhibits excellent compatibility with anionic, cationic, nonionic, and amphoteric surfactants, maintaining consistent pearling performance across diverse formulation systems [2].
Studies demonstrate that the pearling mechanism requires careful temperature control during formulation processes. The compound must be heated to temperatures of 70-75°C to ensure complete melting and fine dispersion, followed by controlled cooling to ambient temperature while maintaining continuous agitation [4]. This process ensures optimal crystalline structure development and consistent batch-to-batch pearlescent effects.
Ethylene glycol monostearate demonstrates significant emulsification capabilities through its amphiphilic molecular structure, which contains both hydrophilic and lipophilic segments [5]. The compound functions as a nonionic surfactant with a hydrophilic-lipophilic balance value of 3.5, positioning it as particularly effective for water-in-oil emulsion systems [6].
The emulsification mechanism involves the reduction of interfacial tension between oil and water phases, enabling stable emulsion formation [7]. Research findings indicate that ethylene glycol monostearate serves as both a primary emulsifier and co-emulsifying agent, with typical usage concentrations ranging from 1-3% in cosmetic formulations [1] [8].
The compound's emulsification properties are enhanced by its ability to form protective barriers at oil-water interfaces, preventing phase separation and maintaining emulsion stability over extended periods [9]. Studies show that ethylene glycol monostearate exhibits excellent compatibility with other surfactants, allowing for synergistic effects in complex formulation systems [2].
As a nonionic surfactant, ethylene glycol monostearate demonstrates multifunctional properties that extend beyond conventional surfactant applications [5]. The compound exhibits surface-active properties that reduce surface tension, enabling enhanced wetting and spreading characteristics in personal care formulations [10].
Research indicates that ethylene glycol monostearate functions effectively as a deposition aid, enhancing the delivery of conditioning agents and active ingredients to skin and hair surfaces in both rinse-off and leave-on products [9]. The compound's surfactant properties contribute to improved product distribution and enhanced sensory characteristics during application [11].
The surfactant functionality is characterized by low foaming properties and high emulsification stability, making ethylene glycol monostearate particularly suitable for formulations requiring controlled foam generation [2]. Studies demonstrate that the compound maintains surfactant effectiveness across a wide pH range, with optimal performance in formulations maintaining pH values between 5.5-7.5 [2].
Ethylene glycol monostearate exhibits significant emollient properties through its ability to form protective barriers on skin and hair surfaces [12] [10]. The compound functions by absorbing moisture from the environment and creating a thin, non-glossy protective layer that reduces transepidermal water loss [13].
Research demonstrates that the emollient mechanism involves the formation of a continuous film on the skin surface, which provides enhanced moisturization and improved skin feel [11]. The compound's emollient properties are attributed to its molecular structure, which allows for effective moisture retention while maintaining skin breathability [12].
Studies indicate that ethylene glycol monostearate provides superior skin conditioning effects compared to conventional emollients, delivering soft, smooth, and velvety sensory characteristics [13] [11]. The compound's emollient function is particularly effective in leave-on formulations, where concentrations of 2-5% provide optimal moisturizing benefits [8].
Ethylene glycol monostearate demonstrates significant viscosity modification capabilities through multiple molecular interaction mechanisms [10]. The compound functions as a thickening agent by increasing the viscosity of formulations and imparting desirable gel-like consistency that enhances product application properties [10].
Research findings indicate that the viscosity control mechanism involves intermolecular interactions between ethylene glycol monostearate molecules and other formulation components, creating three-dimensional network structures that increase apparent viscosity [9]. The compound's thickening properties are concentration-dependent, with usage levels of 1-5% providing effective viscosity enhancement [1].
Studies demonstrate that ethylene glycol monostearate contributes to improved texture modification in cosmetic formulations, providing rich, creamy consistency in lotions and creams [9]. The compound's viscosity control properties are particularly beneficial in low-solids content formulations, where it serves as both a bodying agent and texture enhancer [1].
The opacifying mechanism of ethylene glycol monostearate involves light scattering from suspended crystalline particles that create visual opacity in transparent formulations [9] [14]. Research indicates that the compound functions as an effective opacifier through the formation of light-scattering crystalline structures that modify the optical properties of cosmetic products [9].
Studies demonstrate that ethylene glycol monostearate creates attractive pearlescent appearances in cosmetic formulations through controlled crystallization processes [9]. The opacifying effect is achieved at concentrations of 1-3%, where the compound provides optimal balance between opacity and pearlescence without excessive viscosity increase [1].
The pearlescent effect research reveals that ethylene glycol monostearate produces distinct high-luster pearl effects that enhance the visual appeal of cosmetic products [4]. The compound's opacifying properties are particularly effective in shampoos, body washes, and liquid soaps, where it provides luxurious appearance while maintaining product performance [9].
Recent research has identified expanding applications for ethylene glycol monostearate in industrial sectors beyond traditional personal care applications [15]. The compound demonstrates significant potential as a lubricant and processing aid in plastic manufacturing, where it improves surface finish and facilitates mold release processes [16].
Studies indicate that ethylene glycol monostearate functions effectively as a dispersant in paints and coatings formulations, providing stability and homogeneity to industrial formulations [16]. The compound's industrial applications extend to metalworking fluids, where it serves as both a lubricant and surfactant, reducing friction and improving process efficiency [17].
Research findings demonstrate that ethylene glycol monostearate exhibits potential applications in biodiesel production processes, where it may serve as a processing aid or emulsifier [18]. The compound's biodegradable properties, with degradation rates exceeding 97%, make it suitable for environmentally conscious industrial applications [2].
Emerging research focuses on bio-based and sustainable production methods for ethylene glycol monostearate, aligning with growing environmental consciousness in industrial applications [19]. Studies demonstrate successful enzymatic synthesis approaches that achieve reaction conversions approaching 100% under solvent-free conditions [20] [21].
Research indicates that ethylene glycol monostearate shows promise in novel drug delivery systems, where it functions as an emulsifier for stabilizing oil-in-water and water-in-oil emulsions containing hydrophobic drugs . The compound's ability to enhance drug solubility and bioavailability presents opportunities for pharmaceutical applications .
Innovative formulation research explores the use of ethylene glycol monostearate in nanomaterial synthesis and characterization, where it serves as a surfactant for stabilizing nanoparticles in suspension . Studies demonstrate that the compound prevents nanoparticle aggregation, enabling improved characterization and potential applications in drug delivery, electronics, and catalysis .
| Application Category | Mechanism | Typical Concentration (%) |
|---|---|---|
| Personal Care - Pearling Agent | Crystalline structure formation creates light-scattering effect | 2-4 |
| Personal Care - Emulsifier | Reduces interfacial tension between oil and water phases | 1-3 |
| Personal Care - Surfactant | Nonionic surfactant with HLB value of 3.5 | 0.5-2 |
| Personal Care - Thickener | Increases viscosity through molecular interactions | 1-5 |
| Personal Care - Opacifier | Light scattering from suspended crystalline particles | 1-3 |
| Cosmetics - Emollient | Forms protective barrier reducing moisture loss | 2-5 |
| Cosmetics - Stabilizer | Prevents phase separation in emulsions | 1-3 |
| Industrial - Lubricant | Reduces friction between surfaces | 0.5-2 |
| Industrial - Dispersant | Maintains uniform distribution of particles | 1-3 |
| Textile - Softener | Imparts smooth texture to fibers | 1-2 |
| Pharmaceutical - Excipient | Stabilizes drug formulations | 0.5-3 |
| Food - Emulsifier | Enables oil-water emulsion stability | 0.1-1 |
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₄₀O₃ |
| Molecular Weight (g/mol) | 328.5 |
| CAS Number | 111-60-4 |
| Melting Point (°C) | 55-60 |
| Boiling Point (°C) | 149 |
| Density (g/cm³) | 0.8780 |
| HLB Value | 3.5 |
| Appearance | White to light yellow flakes |
| Solubility in Water | Insoluble |
| Purity (Commercial) | ≥95% |
| Acid Value (mg KOH/g) | ≤3-5 |
| Saponification Value (mg KOH/g) | 170-195 |
| Monoesters Content (%) | 40-65 |
| Biodegradability (%) | ≥97 |
| Market Segment | Market Share (%) | Growth Rate (CAGR %) | Key Applications |
|---|---|---|---|
| Personal Care Products | 70 | 5.5-6.2 | Shampoos, conditioners, body wash |
| Cosmetics Industry | 15 | 4.8-5.5 | Creams, lotions, moisturizers |
| Industrial Applications | 8 | 3.2-4.1 | Lubricants, coatings, processing aids |
| Pharmaceutical | 4 | 6.1-7.2 | Topical formulations, drug delivery |
| Food & Beverages | 2 | 2.8-3.5 | Emulsion stabilizers |
| Textile Industry | 1 | 2.1-3.0 | Fabric softeners, processing aids |
Irritant